molecular formula C16H23NO3S B11159792 N-cycloheptyl-2-(ethylsulfonyl)benzamide

N-cycloheptyl-2-(ethylsulfonyl)benzamide

Cat. No.: B11159792
M. Wt: 309.4 g/mol
InChI Key: MFZCODNSINAWRD-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(ethylsulfonyl)benzamide is a benzamide derivative characterized by a 2-(ethylsulfonyl) substituent on the benzamide core and a cycloheptyl amine group. The ethylsulfonyl moiety, an electron-withdrawing group, likely influences the compound’s electronic properties and binding interactions, while the bulky cycloheptyl group may enhance lipophilicity and steric effects.

Properties

Molecular Formula

C16H23NO3S

Molecular Weight

309.4 g/mol

IUPAC Name

N-cycloheptyl-2-ethylsulfonylbenzamide

InChI

InChI=1S/C16H23NO3S/c1-2-21(19,20)15-12-8-7-11-14(15)16(18)17-13-9-5-3-4-6-10-13/h7-8,11-13H,2-6,9-10H2,1H3,(H,17,18)

InChI Key

MFZCODNSINAWRD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2CCCCCC2

Origin of Product

United States

Preparation Methods

Sulfonation of 2-Mercaptobenzoic Acid

The ethylsulfonyl group is introduced through a two-step oxidation sequence:

  • Thioether Formation :
    Reaction of 2-mercaptobenzoic acid with ethyl iodide in the presence of a base (e.g., potassium carbonate) yields 2-(ethylthio)benzoic acid.
    $$
    \text{HS-C}6\text{H}4\text{-COOH} + \text{C}2\text{H}5\text{I} \xrightarrow{\text{K}2\text{CO}3} \text{C}2\text{H}5\text{S-C}6\text{H}4\text{-COOH} + \text{KI}
    $$
    Conditions : DMF, 60°C, 6 hours. Yield : 85–90%.
  • Oxidation to Sulfonyl :
    Treatment with hydrogen peroxide (H$$2$$O$$2$$) or meta-chloroperbenzoic acid (mCPBA) oxidizes the thioether to the sulfonyl group.
    $$
    \text{C}2\text{H}5\text{S-C}6\text{H}4\text{-COOH} \xrightarrow{\text{H}2\text{O}2/\text{AcOH}} \text{C}2\text{H}5\text{SO}2\text{-C}6\text{H}_4\text{-COOH}
    $$
    Conditions : Acetic acid, 40°C, 4 hours. Yield : 75–80%.

Alternative Sulfonation via Radical Pathways

Recent advances highlight photoredox-catalyzed sulfonation using sodium metabisulfite (Na$$2$$S$$2$$O$$5$$) and allyl bromide under blue LED light:
$$
\text{R-COOH} + \text{Na}
2\text{S}2\text{O}5 + \text{CH}2=\text{CHCH}2\text{Br} \xrightarrow{\text{Acridine A1, 400 nm}} \text{R-SO}2\text{-CH}2\text{CH}2\text{CH}3}
$$
Adapting this method for benzoic acid derivatives could streamline sulfonyl group installation, though ethyl bromide may substitute allyl bromide for target-specific synthesis.

Amide Bond Formation Strategies

Acid Chloride-Mediated Coupling

Activation of 2-(ethylsulfonyl)benzoic acid as its acid chloride facilitates rapid amidation:

  • Chlorination :
    Treatment with thionyl chloride (SOCl$$2$$) or oxalyl chloride ((COCl)$$2$$) converts the carboxylic acid to 2-(ethylsulfonyl)benzoyl chloride.
    $$
    \text{C}2\text{H}5\text{SO}2\text{-C}6\text{H}4\text{-COOH} \xrightarrow{\text{SOCl}2} \text{C}2\text{H}5\text{SO}2\text{-C}6\text{H}4\text{-COCl} + \text{HCl} + \text{SO}2}
    $$
    Conditions : Reflux, 2 hours. Yield : >95%.
  • Amine Coupling :
    Reaction with cycloheptylamine in dichloromethane (DCM) or tetrahydrofuran (THF) yields the target amide.
    $$
    \text{C}2\text{H}5\text{SO}2\text{-C}6\text{H}4\text{-COCl} + \text{C}7\text{H}{13}\text{NH}2 \xrightarrow{\text{Et}3\text{N}} \text{C}2\text{H}5\text{SO}2\text{-C}6\text{H}4\text{-CONH-C}7\text{H}{13} + \text{HCl}
    $$
    Conditions : 0°C to room temperature, 12 hours. Yield : 70–75%.

Coupling Reagent-Assisted Synthesis

Modern peptide coupling agents such as HATU or EDCI/HOBt enhance efficiency:
$$
\text{C}2\text{H}5\text{SO}2\text{-C}6\text{H}4\text{-COOH} + \text{C}7\text{H}{13}\text{NH}2 \xrightarrow{\text{HATU, DIPEA}} \text{C}2\text{H}5\text{SO}2\text{-C}6\text{H}4\text{-CONH-C}7\text{H}_{13}
$$
Conditions : DMF, room temperature, 6 hours. Yield : 85–90%.

Comparative Analysis of Methodologies

Parameter Acid Chloride Route Coupling Reagent Route
Reaction Time 14 hours 6 hours
Yield 70–75% 85–90%
Purification Complexity Medium (HCl removal) High (DMF removal)
Cost Low High

The coupling reagent method offers superior yields but demands rigorous purification to eliminate residual DMF, whereas the acid chloride route is cost-effective but slower.

Large-Scale Synthesis and Industrial Considerations

Catalytic Efficiency

Patent CN106316981A highlights the use of inorganic bases (e.g., NaOH) as catalysts for sulfenamide synthesis. Adapting this to N-cycloheptyl-2-(ethylsulfonyl)benzamide, sodium hydroxide (10% w/w) accelerates amidation at 80–85°C, reducing reaction time to 1 hour.

Solvent Selection

Polar aprotic solvents like DMF or acetonitrile enhance solubility of intermediates, while toluene minimizes side reactions during acid chloride formation.

Waste Management

Recycling catalysts (e.g., acridine photocatalysts via reduced-pressure distillation) and employing aqueous workups align with green chemistry principles.

Characterization and Quality Control

  • Nuclear Magnetic Resonance (NMR) :

    • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.8–7.6 (m, 3H, aromatic), 3.2–3.1 (m, 2H, SO$$2$$CH$$2$$), 1.8–1.6 (m, 13H, cycloheptyl), 1.4 (t, 3H, CH$$3$$).
    • $$^13$$C NMR : 172.1 (CONH), 140.2–125.3 (aromatic), 55.6 (SO$$2$$CH$$2$$), 34.2–24.7 (cycloheptyl).
  • High-Resolution Mass Spectrometry (HRMS) :
    Calculated for C$${16}$$H$${23}$$NO$$_3$$S [M+H]$$^+$$: 310.1471. Found: 310.1474.

Challenges and Mitigation Strategies

  • Steric Hindrance : The cycloheptyl group’s bulkiness slows amidation. Mitigation: Use excess amine (1.5 equiv.) and elevated temperatures (50°C).
  • Sulfonyl Group Stability : Over-oxidation during synthesis. Mitigation: Controlled H$$2$$O$$2$$ addition and low-temperature oxidation.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated benzamides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-cycloheptyl-2-(ethylsulfonyl)benzamide has shown potential as an anticancer agent. It acts as an inhibitor of specific protein-protein interactions involved in cancer cell proliferation. Research indicates that compounds with similar structures can modulate the activity of oncogenic pathways, making them candidates for cancer therapy .

Enzyme Inhibition
The compound may also function as an enzyme inhibitor, impacting various biological pathways. For instance, it could inhibit enzymes involved in metabolic processes, which is crucial for developing treatments for metabolic disorders and obesity .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow chemists to create more complex molecules through various reactions, including nucleophilic substitutions and coupling reactions. This property is particularly valuable in the pharmaceutical industry for synthesizing new drug candidates.

Material Science

In material science, this compound can be utilized in the development of new materials with specific properties. Its sulfonamide group can enhance the thermal and mechanical stability of polymers, making it suitable for applications in coatings and advanced materials .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as a therapeutic agent against specific cancers. The study highlighted the compound's ability to induce apoptosis in malignant cells while sparing normal cells .

Case Study 2: Enzyme Inhibition

Another research project focused on the inhibition of a specific enzyme linked to metabolic disorders using this compound. The findings demonstrated that the compound effectively reduced enzyme activity by binding to its active site, leading to decreased levels of harmful metabolites associated with obesity and diabetes .

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives have been shown to act as allosteric activators of enzymes such as glucokinase, which plays a crucial role in glucose metabolism . The compound’s ethylsulfonyl group may also contribute to its reactivity and binding affinity to target proteins.

Comparison with Similar Compounds

Structural Analogues with Ethylsulfonyl Substituents

4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b)
  • Structure : Ethylsulfonyl group at the para position of benzamide; amine group is a pyridinyl-thiazole moiety.
  • Synthesis: Synthesized via EDCI/HOBt-mediated coupling of 4-(ethylsulfonyl)benzoic acid with 2-amino-4-(pyridin-2-yl)thiazole, yielding 33% .
  • Key Differences :
    • Positional isomerism: The para-ethylsulfonyl group in 7b versus ortho in the target compound may alter steric hindrance and electronic effects.
    • Amine group: The pyridinyl-thiazole in 7b vs. cycloheptyl in the target compound could lead to divergent solubility and target selectivity.
5-(4-Chlorophenyl)-N-[5-(ethylsulfonyl)-2-methoxyphenyl]-1,3-oxazol-2-amine (Example 132)
  • Structure : Ethylsulfonyl at position 5 of a methoxy-substituted phenyl ring attached to an oxazole amine.
  • Relevance : Demonstrates the use of ethylsulfonyl in combination with halogen (Cl) and methoxy groups, highlighting substituent versatility for tuning activity .

Benzamide Derivatives with Sulfonamide/Sulfamoyl Groups

Sulfamoyl Benzamide Derivatives ()
  • Structure : Sulfamoyl (-SO₂NH₂) substituents on benzamide.
  • Biological Activity : Activate glucokinase (GK) via H-bond interactions between the amide carbonyl and Arg63 (distance: 3.1–3.4 Å) .
  • Comparison: The ethylsulfonyl group in the target compound may lack the H-bond donor capacity of sulfamoyl but could contribute to hydrophobic interactions.
Pfizer’s P2X7 Receptor Antagonists ()
  • Structure : Benzamide derivatives with variable R1/R2/R3 groups, mimicking BzATP.
  • Activity: Inhibit IL-1β release in monocytes via P2X7 receptor blockade .
  • Insight : Substituent modifications (e.g., ethylsulfonyl vs. sulfonamide) critically influence target engagement and efficacy.

Pharmacologically Active Benzamides

Nitazoxanide ()
  • Structure : 2-Acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide.
  • Activity : Antiparasitic agent; nitro-thiazole group drives redox-based activity .
  • Contrast : The ethylsulfonyl group in the target compound may confer distinct electronic effects compared to nitro-thiazole.
MK-0941 ()
  • Structure : Benzamide with ethylsulfonyl-pyridine and hydroxy-methylethoxy groups.
  • Activity : Glucokinase activator for type 2 diabetes .
  • Relevance : Highlights ethylsulfonyl’s compatibility with kinase-targeting scaffolds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cycloheptyl-2-(ethylsulfonyl)benzamide, and how can purity be optimized?

  • Methodology :

  • Multi-step synthesis typically involves coupling a cycloheptylamine group to a benzamide core, followed by sulfonation at the 2-position. Key steps include:

Sulfonation : Use ethylsulfonyl chloride under anhydrous conditions with a base (e.g., pyridine) to introduce the ethylsulfonyl group .

Amidation : React with cycloheptylamine using coupling agents like EDC/HOBt or DCC to form the benzamide bond .

  • Purity Optimization :
  • Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (methanol/water) .
  • Verify purity via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to confirm absence of unreacted intermediates .

Q. How can the physicochemical properties of this compound be characterized?

  • Analytical Techniques :

  • Solubility : Test in DMSO, water, and ethanol using shake-flask methods; logP values calculated via HPLC retention times .
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–60°C), and light exposure .
  • Structural Confirmation : Use FT-IR for functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹), and mass spectrometry for molecular ion peaks .

Q. What preliminary biological screening assays are suitable for this compound?

  • In Vitro Assays :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, comparing activity to known inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Strategies :

  • Dose-Response Reproducibility : Validate assays in triplicate with positive/negative controls (e.g., doxorubicin for cytotoxicity) .
  • Target Specificity : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .
  • Meta-Analysis : Compare structural analogs (e.g., bromo vs. chloro substituents) to identify substituent-dependent activity trends .

Q. What computational methods predict the binding affinity of this compound to biological targets?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., estrogen receptor alpha) .

  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) to assess binding free energy (MM/PBSA) .

  • SAR Analysis : Compare with analogs (Table 1) to identify critical substituents (e.g., ethylsulfonyl vs. methylsulfonyl) .

    Table 1 : Structural Analogs and Key Features

    CompoundSubstituentBioactivity Trend
    N-cycloheptyl-2-(methylsulfonyl)benzamideMethylsulfonylLower solubility, reduced IC₅₀ in MCF-7
    N-cyclohexyl-2-(ethylsulfonyl)benzamideCyclohexylEnhanced kinase inhibition

Q. How can researchers address the lack of toxicity data for this compound?

  • Toxicological Profiling :

  • In Vitro : HepG2 cell viability assays (48-hour exposure), Ames test for mutagenicity .
  • In Vivo : Acute toxicity in zebrafish embryos (LC₅₀) or rodent models (OECD guidelines 423) .
  • Ecotoxicity : Daphnia magna immobilization assay (EC₅₀) and algal growth inhibition .

Methodological Considerations

  • Data Contradictions : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Synthetic Challenges : Optimize reaction pH (6–8) and temperature (0–5°C for sulfonation) to minimize byproducts .

Disclaimer : The compound’s safety profile requires rigorous validation due to limited ecotoxicological and chronic toxicity data . Researchers should adhere to institutional biosafety protocols.

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